molecular formula C14H10ClFN2 B2526931 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole CAS No. 1509479-44-0

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole

Cat. No.: B2526931
CAS No.: 1509479-44-0
M. Wt: 260.7
InChI Key: YZFVIVDNOOPUKA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

    Target of Action

    The primary targets of a compound like “2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .

    Mode of Action

    Once “this compound” binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .

    Biochemical Pathways

    The compound’s interaction with its target could affect various biochemical pathways. For instance, it might inhibit a pathway leading to disease progression, or it might enhance a pathway that promotes health .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated from the body .

    Result of Action

    The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with o-phenylenediamine in the presence of a chloromethylating agent such as chloromethyl methyl ether. The reaction is carried out under acidic conditions with a catalyst like zinc chloride to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the benzimidazole ring can lead to the formation of partially or fully saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-phenylbenzimidazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-Fluoro-1-phenylbenzimidazole: Lacks the chloromethyl group, which may reduce its potential for further functionalization.

    2-(Bromomethyl)-7-fluoro-1-phenylbenzimidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(chloromethyl)-7-fluoro-1-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2/c15-9-13-17-12-8-4-7-11(16)14(12)18(13)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVIVDNOOPUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=C2C(=CC=C3)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509479-44-0
Record name 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole
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